XLogP3 Lipophilicity: Meta-CF₃ Piperazine-1-Carbonitrile (Target) vs. Cyano-on-Phenyl Regioisomer (CAS 262295-57-8)
The target compound exhibits a computed XLogP3 of 3, indicating higher lipophilicity compared to its regioisomer 4-(piperazin-1-yl)-2-(trifluoromethyl)benzonitrile (CAS 262295-57-8), which has an XLogP3 of 2 [1][2]. This one-unit increase in predicted logP suggests approximately 10-fold greater partition into organic phases, which can be advantageous for membrane permeability but requires careful consideration of metabolic stability and off-target binding [3].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3 |
| Comparator Or Baseline | 4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile (CAS 262295-57-8): XLogP3 = 2 |
| Quantified Difference | ΔXLogP3 = +1 (approx. 10× higher predicted partition coefficient) |
| Conditions | Computed by XLogP3 algorithm, PubChem 2021 release |
Why This Matters
For medicinal chemistry campaigns where logP optimization within a narrow window (typically 1–5) is critical for oral bioavailability, the 1-unit difference between these isomers can determine whether a lead series progresses or fails based on permeability and solubility criteria.
- [1] PubChem Computed Properties for CID 11425348: XLogP3-AA = 3, U.S. National Library of Medicine, PubChem release 2021.05.07 View Source
- [2] PubChem Computed Properties for CID 11403583: XLogP3-AA = 2, U.S. National Library of Medicine, PubChem release 2019.06.18 View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0 View Source
